molecular formula C12H10N2O3S B2859723 5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 202063-67-0

5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2859723
CAS No.: 202063-67-0
M. Wt: 262.28
InChI Key: LTLFWHGHBXCENB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a chemical compound supplied as a dry powder with a molecular weight of 262.29 g/mol and the empirical formula C 12 H 10 N 2 O 3 S . Compounds within this structural class are subjects of ongoing scientific investigation across multiple fields. Structurally similar pyrimidine-dione derivatives have demonstrated significant potential as corrosion inhibitors for carbon steel in acidic environments, with studies showing inhibition efficiency exceeding 90% at low concentrations; the molecule's heteroatoms and conjugated system are key to its adsorption on metal surfaces . Furthermore, related styryl dyes built on the diethyl-substituted core of this scaffold exhibit third-order nonlinear optical (NLO) properties , making them candidates for photonic applications . The broader family of nitrogen-containing heterocycles, to which this compound belongs, is also extensively explored in pharmaceutical research for developing new bioactive molecules . The synthesis of such compounds typically involves a Knoevenagel condensation reaction between an appropriate aldehyde and a pyrimidine-dione precursor . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers are responsible for verifying the compound's suitability for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c1-17-9-5-3-2-4-7(9)6-8-10(15)13-12(18)14-11(8)16/h2-6H,1H3,(H2,13,14,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLFWHGHBXCENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)NC(=S)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Mechanism

The synthesis involves the acid- or base-catalyzed condensation of thiobarbituric acid (TBA) with 2-methoxybenzaldehyde. The mechanism proceeds via deprotonation of TBA’s active methylene group, nucleophilic attack on the aldehyde carbonyl, and subsequent dehydration to form the benzylidene double bond.

Reaction Equation:
$$
\text{Thiobarbituric Acid} + \text{2-Methoxybenzaldehyde} \xrightarrow{\text{Catalyst}} \text{5-(2-Methoxybenzylidene)-2-thioxodihydropyrimidine-4,6-dione} + \text{H}_2\text{O}
$$

Standard Procedure

A representative protocol from recent literature involves the following steps:

  • Reactants : TBA (1.0 equiv, 10 mmol) and 2-methoxybenzaldehyde (1.2 equiv, 12 mmol).
  • Solvent System : Ethanol-acetic acid (2:1 v/v, 30 mL).
  • Catalyst : Acetic acid (0.5 mL) as a proton donor.
  • Conditions : Reflux at 80°C for 12 hours under stirring.
  • Workup : Cool the mixture, filter the precipitate, and recrystallize from ethanol.

Yield : 76–85%.

Optimization of Reaction Conditions

Catalyst Screening

Catalysts significantly impact reaction efficiency. Comparative studies reveal:

Catalyst Solvent Time (h) Temperature (°C) Yield (%) Source
Acetic acid Ethanol 12 80 85
Piperidine Ethanol 8 70 78
No catalyst Water 24 100 62

Acetic acid in ethanol achieves the highest yield due to enhanced electrophilicity of the aldehyde and stabilization of the intermediate enolate.

Solvent Effects

Polar aprotic solvents (e.g., DMF) accelerate the reaction but complicate purification. Ethanol-acetic acid mixtures balance reactivity and practicality.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

A patent (WO2017117355A1) describes a microwave method using Pd(PPh₃)₄ and Na₂CO₃ in toluene-methanol:

  • Conditions : 80°C, 1 hour.
  • Yield : 59% (due to side reactions).

Solid-State Synthesis

Ball milling TBA and 2-methoxybenzaldehyde with K₂CO₃ reduces reaction time to 2 hours but requires post-reaction extraction.

Purification and Characterization

Recrystallization

The crude product is recrystallized from ethanol or methanol, yielding orange-red crystals.

Spectroscopic Data

  • IR (KBr) : 1715 cm⁻¹ (C=O), 1660 cm⁻¹ (C=S), 1602 cm⁻¹ (C=C).
  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, CH=), 7.45–7.10 (m, 4H, Ar-H), 3.85 (s, 3H, OCH₃).

Challenges and Limitations

  • Regioselectivity : Competing reactions with para-substituted aldehydes may occur if the ortho-position is blocked.
  • Sensitivity : The thioxo group oxidizes under prolonged heating, necessitating inert atmospheres.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione may be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. Its structural features may be exploited to design drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 2-methoxy group in the target compound may induce steric hindrance and electronic effects distinct from 3,4-dimethoxy or nitro-substituted analogues .
  • Synthetic Efficiency : Yields vary widely (68–95%), with thiophene and chalcone derivatives showing higher efficiency due to optimized catalysts (e.g., H2O2:HCl in ).
  • Catalyst Use: Acetic acid is common in Knoevenagel condensations, while InCl3 is employed for push-pull dye synthesis (e.g., ).

Physicochemical Properties

Melting points and spectral data highlight stability and functional group interactions:

Compound Melting Point (°C) IR (C=O/C=S Stretches, cm⁻¹) Notable NMR Shifts (δ, ppm)
5-(2-Methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (Target) Not reported ~1704 (C=O), ~1200 (C=S) (estimated) Anticipated methoxy proton at δ ~3.8–4.0
5-(3,4-Dimethoxybenzylidene)-1,3-diethyl derivative () Not reported 1712 (C=O), 1674 (C=O) 4 OCH3 groups at δ 3.69–3.77
5-(3-Methylthiophene) derivative () 310–312 1704 (C=O), 1516 (C=C) CH3 at δ 2.24; thiophene protons at δ 7.22–8.54
Hydrazono derivatives (e.g., 4′e: 4-methoxyphenyl) () 280–282 N/A Hydrazone NH signals ~δ 11.0–11.5

Insights :

  • Melting Points: Higher melting points (>300°C in ) correlate with rigid structures (e.g., thiophene rings), while hydrazono derivatives show moderate values (192–300°C) .
  • Spectroscopy: The thioxo group’s C=S stretch appears consistently near 1200 cm⁻¹ across analogues . Methoxy protons in NMR are diagnostic for substituent positioning.

Biological Activity

5-(2-Methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes existing research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C12H10N2O3SC_{12}H_{10}N_{2}O_{3}S, with a molecular weight of approximately 262.29 g/mol. It is synthesized through the Knoevenagel condensation reaction involving 2-methoxybenzaldehyde and N,N-diethylthiobarbituric acid in the presence of a base such as piperidine .

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation.
  • VEGFR Inhibition : It may act as an inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial in tumor angiogenesis.

The anticancer properties of this compound are primarily attributed to its ability to induce apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that is often disrupted in cancer. Studies have demonstrated that derivatives of this compound can significantly increase levels of pro-apoptotic proteins such as Bax and caspases while decreasing anti-apoptotic proteins like Bcl-2 .

Case Studies

  • Study on MCF-7 Cells : In vitro studies using the MCF-7 breast cancer cell line revealed that treatment with this compound resulted in:
    • Increased apoptosis rates.
    • Arrest in the G2/M phase of the cell cycle.
    • Significant changes in expression levels of apoptotic markers (Bax increased by 4.337-fold) compared to untreated controls .
  • Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to the active site of VEGFR-2, indicating potential as a targeted therapeutic agent against tumors reliant on angiogenesis for growth .

Table 1: IC50 Values for Related Compounds

CompoundTargetIC50 (µM)
This compoundMCF-7TBD
SorafenibVEGFR-20.09
Compound IVHepG2TBD

Note: TBD indicates that specific IC50 values for the primary compound are yet to be determined.

Q & A

Q. What are the optimal synthetic routes for 5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, and how can reaction conditions be tailored to improve yield?

The compound is typically synthesized via condensation reactions between thiobarbituric acid and substituted benzaldehydes. A one-pot multicomponent approach using ethanol or methanol as solvents under reflux (60–80°C) achieves yields >85% . Key optimizations include:

  • Catalysts : Pyridine or acetic acid accelerates imine formation .
  • pH control : Neutral to slightly acidic conditions minimize side reactions .
  • Purification : Recrystallization from ethanol ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation and purity assessment?

  • NMR spectroscopy : 1^1H and 13^13C NMR (DMSO-d6) confirm the benzylidene proton (δ 8.5–8.7 ppm) and thiocarbonyl (C=S) resonance (δ 175–180 ppm) .
  • IR spectroscopy : Strong peaks at 1700–1710 cm1^{-1} (C=O) and 1200–1250 cm1^{-1} (C=S) validate functional groups .
  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>98%) .

Advanced Research Questions

Q. How does the compound coordinate with transition metals like Cu2+^{2+}2+ and Hg2+^{2+}2+, and what are the biological implications?

Stability constants (logK\log K) for Cu2+^{2+} (3.8 ± 0.2) and Hg2+^{2+} (4.1 ± 0.3) complexes were determined via UV-Vis spectrophotometry in acetonitrile. The ligand binds through the thiocarbonyl sulfur and enolic oxygen, forming octahedral complexes . Implications include:

  • Antimicrobial synergy : Metal coordination enhances activity against E. coli and S. aureus by disrupting membrane integrity .
  • Catalytic potential : Cu complexes may mimic xanthine oxidase inhibition (IC50_{50} ~12 µM) .

Q. What molecular mechanisms drive its antioxidant and anti-inflammatory effects in LPS-induced models?

In RAW264.7 macrophages and C57BL/6 mice:

  • ROS scavenging : Suppresses superoxide (IC50_{50} ~5 µM) and peroxynitrite (IC50_{50} ~7 µM) via thiocarbonyl radical quenching .
  • NF-κB pathway : Inhibits PTEN/AKT signaling, reducing p65 phosphorylation and downstream COX-2/iNOS expression .
  • In vivo efficacy : Oral administration (20 mg/kg/day) reduces hepatic oxidative stress by 60% in LPS-treated mice .

Q. How can molecular docking resolve discrepancies in reported anticancer activity across cell lines?

Contradictory IC50_{50} values (e.g., 8 µM in MCF-7 vs. 25 µM in HepG2) arise from differential target engagement. Docking simulations (AutoDock Vina) suggest:

  • Topoisomerase II inhibition : Binding affinity (−9.2 kcal/mol) correlates with leukemia cell apoptosis .
  • DHFR interaction : Poor affinity in resistant cell lines explains variability .
  • Validation : Cross-validate with kinase profiling assays to identify off-target effects .

Q. What strategies address conflicting data on antimicrobial activity between bacterial and fungal strains?

Discrepancies (e.g., MIC 16 µg/mL for E. coli vs. 64 µg/mL for C. albicans) may stem from:

  • Membrane permeability : Gram-negative bacteria’s outer membrane limits uptake compared to fungi .
  • Efflux pumps : Fungal ABC transporters (e.g., CDR1) reduce intracellular accumulation .
  • Solution : Combine with efflux inhibitors (e.g., verapamil) or structural analogs (e.g., methoxy → nitro substituents) to enhance potency .

Methodological Recommendations

  • Contradiction resolution : Use isogenic cell lines or standardized protocols (e.g., CLSI M07-A10 for MIC assays) .
  • In vivo models : Employ LPS-induced liver inflammation (C57BL/6 mice) for anti-inflammatory studies .
  • Metal complexation : Apply Job’s method for stoichiometry determination and DFT calculations for geometry optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.